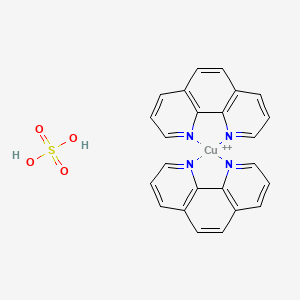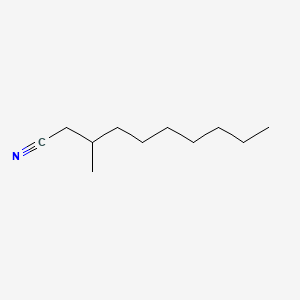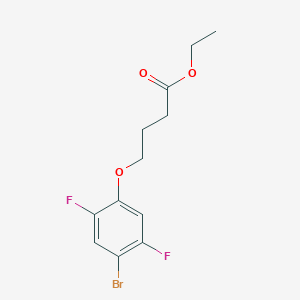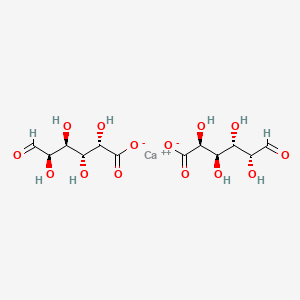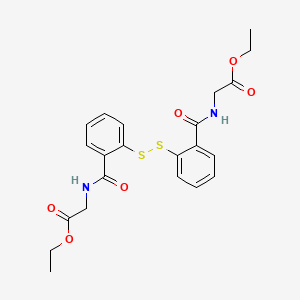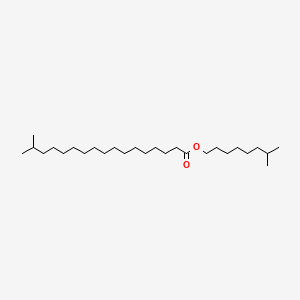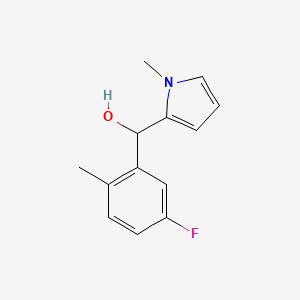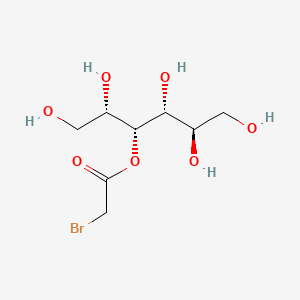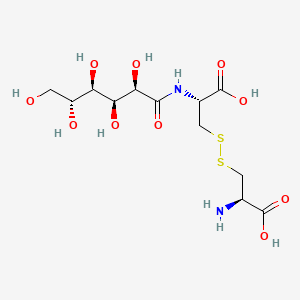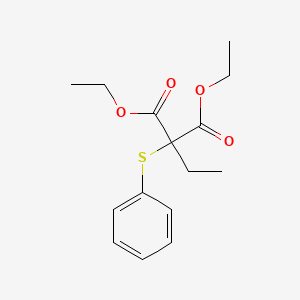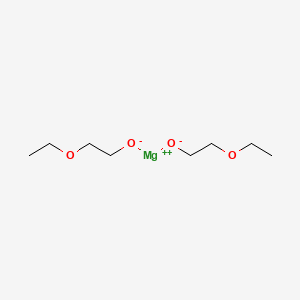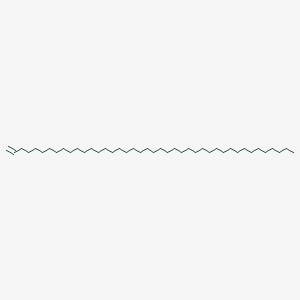
1-Dotetracontene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Dotetracontene is a long-chain hydrocarbon with the molecular formula C42H84 . It is an alkene, characterized by the presence of a double bond between two carbon atoms. This compound is part of the larger family of alkenes, which are unsaturated hydrocarbons containing at least one carbon-carbon double bond.
Méthodes De Préparation
1-Dotetracontene can be synthesized through various methods, including:
Synthetic Routes: One common method involves the oligomerization of smaller alkenes, such as ethylene, using catalysts like Ziegler-Natta catalysts. This process involves the repeated addition of ethylene units to form the long-chain this compound.
Reaction Conditions: The reaction typically occurs under high pressure and temperature conditions to facilitate the formation of long-chain hydrocarbons.
Industrial Production Methods: Industrially, this compound can be produced through the Fischer-Tropsch synthesis, which converts carbon monoxide and hydrogen into hydrocarbons using metal catalysts like iron or cobalt.
Analyse Des Réactions Chimiques
1-Dotetracontene undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen to the compound, often using reagents like potassium permanganate or ozone. The major products formed are alcohols, ketones, or carboxylic acids.
Reduction: Hydrogenation of this compound can be achieved using hydrogen gas in the presence of a metal catalyst like palladium or platinum, resulting in the formation of the corresponding alkane, dotetracontane.
Substitution: Halogenation reactions, where halogens like chlorine or bromine are added to the double bond, can produce dihalogenated products.
Applications De Recherche Scientifique
1-Dotetracontene has several applications in scientific research:
Chemistry: It is used as a reference standard in chromatographic techniques to analyze complex mixtures of hydrocarbons.
Biology: Studies have explored its role in biological membranes and its interactions with other biomolecules.
Medicine: Research is ongoing to investigate its potential as a biomarker for certain diseases.
Industry: It is used in the production of lubricants, waxes, and other industrial products due to its long hydrocarbon chain
Mécanisme D'action
The mechanism of action of 1-Dotetracontene involves its interaction with various molecular targets:
Molecular Targets: It can interact with enzymes and receptors in biological systems, affecting their activity.
Pathways Involved: The compound can influence metabolic pathways, particularly those involving lipid metabolism, due to its hydrophobic nature.
Comparaison Avec Des Composés Similaires
1-Dotetracontene can be compared with other long-chain alkenes:
Dotetracontane: This is the fully saturated analog of this compound, with the molecular formula C42H86. Unlike this compound, dotetracontane lacks a double bond and is more stable.
Other Alkenes: Similar compounds include 1-Tetracontene (C40H80) and 1-Hexacontene (C60H120), which differ in the length of their carbon chains. .
Propriétés
Numéro CAS |
21807-60-3 |
|---|---|
Formule moléculaire |
C42H84 |
Poids moléculaire |
589.1 g/mol |
Nom IUPAC |
dotetracont-1-ene |
InChI |
InChI=1S/C42H84/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39-41-42-40-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3H,1,4-42H2,2H3 |
Clé InChI |
DAKORSMMZYCPOP-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




